5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol
Overview
Description
5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol is a heterocyclic compound that features a triazole ring fused with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with isothiocyanates, followed by cyclization in basic media to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting the function of enzymes or disrupting cellular processes. The mercapto group may also play a role in redox reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole ring without additional functional groups.
5-mercapto-1,2,4-triazole: Similar structure but lacks the tetrahydrofuran moiety.
4-(tetrahydrofuran-2-ylmethyl)-1,2,4-triazole: Similar structure but lacks the mercapto group.
Uniqueness
5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol is unique due to the combination of the mercapto group and the tetrahydrofuran moiety attached to the triazole ring.
Properties
IUPAC Name |
4-(oxolan-2-ylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c11-6-8-9-7(13)10(6)4-5-2-1-3-12-5/h5H,1-4H2,(H,8,11)(H,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTHQDCNQOQKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)NNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000429 | |
Record name | 4-[(Oxolan-2-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601000429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793678-88-3 | |
Record name | 4-[(Tetrahydro-2-furanyl)methyl]-5-thioxo-1,2,4-triazolidin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=793678-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Oxolan-2-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601000429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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